molecular formula C11H18N2 B2708149 N-(1-amino-3-methylbutan-2-yl)aniline CAS No. 929973-60-4

N-(1-amino-3-methylbutan-2-yl)aniline

Cat. No.: B2708149
CAS No.: 929973-60-4
M. Wt: 178.279
InChI Key: AMOLXIHWDNPJRW-UHFFFAOYSA-N
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Description

N-(1-amino-3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H18N2 It is a derivative of aniline, where the amino group is substituted with a 1-amino-3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3-methylbutan-2-yl)aniline typically involves the reaction of aniline with 1-amino-3-methylbutan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aniline derivatives depending on the substituent used.

Scientific Research Applications

N-(1-amino-3-methylbutan-2-yl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-amino-3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It can also interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylbutan-2-yl)-3-methylaniline
  • 3-methyl-2-(methylphenyl-1-ylamino)butan-1-ol

Comparison

N-(1-amino-3-methylbutan-2-yl)aniline is unique due to the specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-2-N-phenylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOLXIHWDNPJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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